molecular formula C4H11ClN2O2S B6217195 (3R)-pyrrolidine-3-sulfonamide hydrochloride CAS No. 2742623-58-9

(3R)-pyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B6217195
CAS No.: 2742623-58-9
M. Wt: 186.7
InChI Key:
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Description

(3R)-pyrrolidine-3-sulfonamide hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring substituted with a sulfonamide group, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of (3R)-pyrrolidine with sulfonamide under controlled conditions. The reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-pyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3R)-pyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-sulfonamide
  • Pyrrolidine-3-carboxamide
  • Pyrrolidine-3-sulfonic acid

Uniqueness

(3R)-pyrrolidine-3-sulfonamide hydrochloride is unique due to its chiral nature and the presence of the sulfonamide group, which imparts specific chemical and biological properties. Its ability to form stable interactions with enzymes and receptors makes it a valuable compound in drug discovery and development.

Properties

CAS No.

2742623-58-9

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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